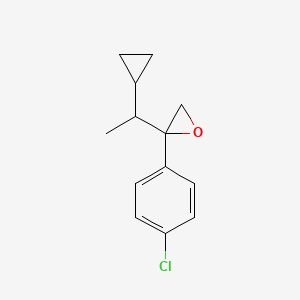

2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)oxirane

Overview

Description

2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)oxirane is an organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound features a 4-chlorophenyl group and a 1-cyclopropylethyl group attached to the oxirane ring, making it a unique and interesting molecule for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)oxirane typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 1-cyclopropylethanol as the primary starting materials.

Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a reaction with 1-cyclopropylethanol in the presence of a base such as sodium hydroxide to form an intermediate compound.

Epoxidation: The intermediate compound is then subjected to epoxidation using a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), to form the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)oxirane can undergo several types of chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.

Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the oxirane ring, resulting in the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Diols and hydroxy compounds.

Reduction: Alcohols and related compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1. Antiepileptic Properties

2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)oxirane has been primarily investigated for its efficacy as an adjunctive treatment for epilepsy. Clinical studies demonstrate its ability to reduce seizure frequency when used alongside established antiepileptic medications. The compound’s mechanism of action is believed to involve modulation of neurotransmitter release and enhancement of inhibitory signaling pathways in the brain .

2. Anti-inflammatory and Analgesic Effects

Emerging research suggests that this compound may also exhibit anti-inflammatory and analgesic properties. Preliminary studies indicate that it can reduce inflammation markers and alleviate pain in animal models, although further investigations are necessary to fully understand these effects and their underlying mechanisms .

3. Drug-Drug Interactions

Research has shown that this compound may influence the metabolism of co-administered drugs through interactions with cytochrome P450 enzymes. Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects in clinical settings .

Synthetic Applications

The unique reactivity of this compound makes it an important intermediate in organic synthesis. It can undergo nucleophilic ring-opening reactions with various nucleophiles, including water, alcohols, and amines, leading to the formation of diols or other substituted products.

Applications in Material Science

The compound's structural characteristics allow for its incorporation into larger molecular frameworks, making it useful in the development of new materials. Its potential applications include:

- Polymer Chemistry : The epoxide group can be utilized to create cross-linked polymer networks.

- Drug Development : Its reactive nature allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)oxirane involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

2-(4-Chlorophenyl)oxirane: Lacks the 1-cyclopropylethyl group, resulting in different reactivity and properties.

2-(4-Methylphenyl)-2-(1-cyclopropylethyl)oxirane: Contains a methyl group instead of a chlorine atom, affecting its chemical behavior.

2-(4-Chlorophenyl)-2-(1-ethyl)oxirane: Has an ethyl group instead of a cyclopropylethyl group, leading to variations in its reactivity and applications.

Uniqueness

2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)oxirane is unique due to the presence of both the 4-chlorophenyl and 1-cyclopropylethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications. The compound’s reactivity and potential biological activity set it apart from similar compounds, offering unique opportunities for scientific exploration.

Biological Activity

2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)oxirane, also known as an epoxide, is a compound characterized by its unique structural features, including a chlorophenyl group and a cyclopropylethyl moiety. With a molecular formula of C₁₃H₁₅ClO and a molecular weight of approximately 222.71 g/mol, this compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

The epoxide structure of this compound contributes to its reactivity, allowing it to participate in nucleophilic ring-opening reactions. This property is significant for synthetic applications, enabling the formation of diols and other substituted products. The compound's physical properties are as follows:

| Property | Value |

|---|---|

| Molecular Weight | 222.71 g/mol |

| Density | 1.235 g/cm³ |

| Boiling Point | 302.1 °C |

| LogP | 3.6116 |

Antiepileptic Properties

Research indicates that this compound may serve as an adjunctive therapy for epilepsy. It has shown efficacy in managing seizures when used alongside other antiepileptic drugs. Studies suggest that the compound interacts with neurotransmitter systems, potentially modulating excitatory and inhibitory signals in the brain.

Anti-inflammatory and Analgesic Effects

In addition to its antiepileptic properties, preliminary studies have suggested that this compound may exhibit anti-inflammatory and analgesic effects. These activities could be attributed to its ability to inhibit pro-inflammatory cytokines and modulate pain pathways, although further research is necessary to elucidate the precise mechanisms involved.

Pharmacokinetics and Drug Interactions

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. Research indicates that it may influence the metabolism of co-administered drugs through interactions with cytochrome P450 enzymes, which are vital for drug metabolism. This interaction can lead to altered drug levels in the body, necessitating careful consideration in clinical settings.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving patients with refractory epilepsy demonstrated that adding this compound to their treatment regimen resulted in a significant reduction in seizure frequency compared to baseline measurements.

- Case Study 2 : In vitro studies indicated that the compound reduced inflammation markers in human cell lines exposed to inflammatory stimuli, suggesting a potential role in managing conditions characterized by chronic inflammation.

Future Directions

The unique combination of functional groups in this compound presents opportunities for further research. Potential applications include:

- Drug Development : The compound's reactivity allows it to be incorporated into larger molecular frameworks, making it suitable for developing new therapeutic agents targeting various biological pathways.

- Material Science : Its structural characteristics may also lend themselves to applications in polymer chemistry and materials science.

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO/c1-9(10-2-3-10)13(8-15-13)11-4-6-12(14)7-5-11/h4-7,9-10H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTOXOPFYCOLPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)C2(CO2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801045031 | |

| Record name | 2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94361-26-9 | |

| Record name | 2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94361-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)-oxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094361269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)-oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.